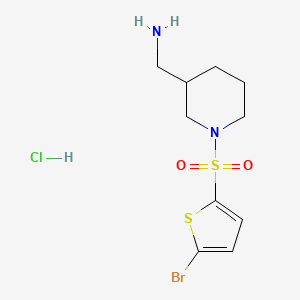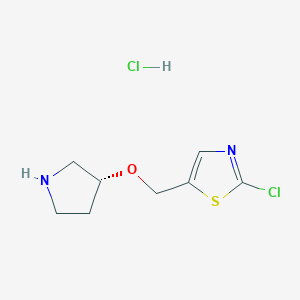
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is a chemical compound characterized by its intricate structure and unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride typically involves the reaction of 2-chloropyridine with (R)-3-pyrrolidinol under specific conditions that favor the formation of the desired product. This reaction is carried out in an appropriate solvent, such as dichloromethane, and under controlled temperature conditions. The reaction is often catalyzed by a base, such as sodium hydride, to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods: On an industrial scale, the production process involves optimizing the reaction conditions to maximize yield and purity. This might include fine-tuning the temperature, reaction time, and concentration of reagents. The product is then isolated using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride undergoes a variety of chemical reactions. Notably, it can participate in substitution reactions where the chlorine atom is replaced by other groups. Additionally, it can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions often include solvents like ethanol or acetonitrile and may require elevated temperatures or the presence of a catalyst.
Major Products: The reactions can yield various products depending on the reagents used. Substitution reactions, for example, can produce derivatives where the chlorine atom is replaced by different functional groups. Oxidation and reduction reactions modify the pyrrolidine ring, leading to different structural variants of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride is utilized extensively in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it's used in the study of enzyme interactions and molecular pathways. In medicine, it holds potential for the development of new pharmaceuticals due to its unique structure. Industrially, it's applied in the manufacture of specialized chemicals and intermediates.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets. Its pyridine ring and pyrrolidine moiety allow it to interact with certain enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects or insights into biological processes.
Comparación Con Compuestos Similares
2-Chloro-5-((R)-pyrrolidin-3-yloxymethyl)-pyridine hydrochloride can be compared to other compounds with similar structural features, such as other substituted pyridines or pyrrolidines. These comparisons highlight its unique reactivity and potential applications. Similar compounds might include 2-chloro-5-(hydroxymethyl)pyridine and other pyridine derivatives with different substituents on the ring.
In essence, this compound stands out due to its specific structure and the versatile reactions it can undergo, making it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
2-chloro-5-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-2-1-8(5-13-10)7-14-9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMECFULPJCHW-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CN=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898932.png)


![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)








![[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)
